molecular formula C25H25N5O2 B599375 (2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide CAS No. 121722-58-5

(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide

Cat. No.: B599375
CAS No.: 121722-58-5
M. Wt: 427.508
InChI Key: RXOAVNPNUYMDPP-GOTSBHOMSA-N
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Description

(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide is a complex organic compound that features an imidazole ring, a naphthalene moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.

    Peptide Bond Formation: The amino acid derivatives are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Naphthalene and Phenyl Group Introduction: These groups can be introduced through Friedel-Crafts acylation reactions, using appropriate acyl chlorides and Lewis acids like AlCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the Friedel-Crafts reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the phenyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide bonds.

    Substitution: The aromatic rings (naphthalene and phenyl) can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring and phenyl group.

    Reduction: Reduced forms of the peptide bonds.

    Substitution: Substituted aromatic derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and bioactive molecules.

Biology

In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the naphthalene and phenyl groups can participate in hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Histidine: Contains an imidazole ring and is an essential amino acid.

    Naphthalene Derivatives: Compounds with similar naphthalene structures used in various chemical applications.

    Phenylalanine: An amino acid with a phenyl group, similar in structure to the phenyl group in the compound.

Uniqueness

What sets (2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide apart is its combination of these functional groups in a single molecule, providing a unique set of chemical properties and potential biological activities.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c26-22(14-21-15-27-16-28-21)24(31)30-23(12-17-6-2-1-3-7-17)25(32)29-20-11-10-18-8-4-5-9-19(18)13-20/h1-11,13,15-16,22-23H,12,14,26H2,(H,27,28)(H,29,32)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOAVNPNUYMDPP-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121722-58-5
Record name 121722-58-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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